N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, the structure of 5-Methoxybenzo[d]thiazol-2-amine was elucidated using 1H-NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described. For example, the obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The study of chemical reactions and synthesis involving similar compounds to N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been a topic of interest. For example, Ledenyova et al. (2018) explored the reaction mechanisms of related pyrazole derivatives, contributing to understanding the chemical behavior of similar compounds (Ledenyova et al., 2018).
Antibacterial Applications
- The synthesis of novel analogs, including compounds similar to this compound, has shown promising antibacterial activity. Palkar et al. (2017) demonstrated the effectiveness of such compounds against bacterial strains like Staphylococcus aureus and Bacillus subtilis, highlighting the potential application in combating bacterial infections (Palkar et al., 2017).
Antimicrobial Activity
- Research by Basavarajaiah and Mruthyunjayaswamy (2008) on compounds structurally similar to this compound revealed notable antimicrobial properties. This indicates the potential of such compounds in developing new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2008).
Applications in Crystallography
- The synthesis and crystal structure analysis of related compounds provide insights into their molecular arrangements and interactions, essential for understanding their potential applications in various fields, as demonstrated by Prabhuswamy et al. (2016) (Prabhuswamy et al., 2016).
Cancer Research
- The potential anticancer properties of compounds structurally related to this compound have been explored. Liu et al. (2016) synthesized a related compound and observed its inhibition on cancer cell proliferation, suggesting potential applications in cancer therapy (Liu et al., 2016).
Mechanism of Action
Target of Action
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The interaction of this compound with its target, the DprE1 enzyme, results in the inhibition of the enzyme’s activity . This inhibition disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the bacterium’s death .
Biochemical Pathways
The action of this compound affects the biochemical pathway responsible for the synthesis of the cell wall in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to downstream effects such as compromised cell wall integrity and eventual cell death .
Pharmacokinetics
The compound’s xlogp3 value is 48, suggesting that it may have good lipophilicity, which can influence its absorption and distribution characteristics
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the DprE1 enzyme and disruption of the cell wall biosynthesis in Mycobacterium tuberculosis . These effects lead to compromised cell wall integrity and eventual death of the bacterium .
Safety and Hazards
Future Directions
The future directions for research on “N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide” could involve further exploration of its potential applications in scientific research, particularly in drug discovery, material science, and catalysis. Additionally, further studies could investigate its mechanism of action and potential therapeutic uses .
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-4-19-6-5-11(18-19)14(20)17-15-16-12-8-9(2)7-10(3)13(12)21-15/h5-8H,4H2,1-3H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDJMIBNIRZMNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC3=CC(=CC(=C3S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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